molecular formula C6H14O2 B1605822 1,1-Dimethoxy-2-methylpropane CAS No. 41632-89-7

1,1-Dimethoxy-2-methylpropane

Cat. No. B1605822
CAS RN: 41632-89-7
M. Wt: 118.17 g/mol
InChI Key: YINGOXPFQFTXIX-UHFFFAOYSA-N
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Description

“1,1-Dimethoxy-2-methylpropane” is a chemical compound with the molecular formula C6H14O2 . It is also known by other names such as Isobutylaldehyde dimethyl acetal, Isobutyraldehyde dimethylacetal, Propane, 2-methyl, 1,1-dimethoxy, and Isobutanal, dimethylacetal .


Molecular Structure Analysis

The molecular structure of “1,1-Dimethoxy-2-methylpropane” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“1,1-Dimethoxy-2-methylpropane” has a molecular weight of 118.1742 . It has a density of 0.8±0.1 g/cm3, a boiling point of 103.8±8.0 °C at 760 mmHg, and a vapor pressure of 36.8±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 32.9±3.0 kJ/mol and a flash point of 3.9±18.0 °C .

Scientific Research Applications

1. Conformational Analysis in Polymer Research

Kato et al. (1981) conducted dielectric measurements on 1,2-dimethoxy-2-methylpropane (DMMP), a model compound for poly(oxy-1,1-dimethylethylene) (PODME), to estimate conformational energies. They found that DMMP significantly differs from dimethoxyethane, highlighting the trans state's preference over gauche states in its conformational energy, which is critical for understanding the properties of PODME chains (Kato, Araki, & Abe, 1981).

2. Synthesis in the Food Industry

Hájek et al. (2002) presented a three-step synthesis of 1,1-dimethoxy-2-phenylpropane, achieving high analytical purity (99.8%). This purity level allows for its application in the food industry, demonstrating the compound's versatility in synthesis and industrial utility (Hájek, Kacer, & Červený, 2002).

3. Mass Spectrometry Analysis

Weinkam et al. (1976) utilized chemical ionization mass spectrometry to study the stereoselective metabolism of a related compound, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, suggesting the effectiveness of this technique in analyzing metabolic reactions. This highlights the potential for using similar mass spectrometric techniques in the study of 1,1-Dimethoxy-2-methylpropane (Weinkam, Gal, Callery, & Castagnoli, 1976).

4. Molecular Mechanics Calculations

Abe and Tasaki (1986) conducted MM2 calculations on 1,2-dimethoxy-2-methylpropane, contributing to the understanding of the gauche oxygen effect in glycol ethers, which is significant for the theoretical understanding of chemical structures and behaviors (Abe & Tasaki, 1986).

5. Application in Stereochemical Synthesis

Kassiou and Read (1994) synthesized various heterocycles derived from 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine, which is formed from 2-methylpropane-1,3-diamine, a compound structurally related to 1,1-Dimethoxy-2-methylpropane. This study illustrates the compound's relevance in complex stereochemical syntheses (Kassiou & Read, 1994).

Safety And Hazards

The safety data sheet for a similar compound, “2,2-Dimethoxypropane”, mentions that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1,1-dimethoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(2)6(7-3)8-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINGOXPFQFTXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194446
Record name Propane, 1,1-dimethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxy-2-methylpropane

CAS RN

41632-89-7
Record name 1,1-Dimethoxy-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41632-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1-dimethoxy-2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1-dimethoxy-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxy-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JB Ley, CA Vernon - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… At the end of the reaction 1 : 1-dimethoxy-2-methylpropane was isolated and its deuterium content found mass-spectrographically to 2-362.14 atoms % of D. A control experiment in …
Number of citations: 12 pubs.rsc.org
PP Ilich, LS Rickertsen, E Becker - Journal of chemical education, 2006 - ACS Publications
For 137 years Markovnikov's rule has been extensively used in organic chemical education and research to describe the regioselectivity in electrophilic addition reactions to alkenes …
Number of citations: 15 pubs.acs.org
AT Balaban, LB Kier, N Joshi - Journal of chemical information …, 1992 - ACS Publications
Here we have accummulated the largest data set of halo-alkanes in the open literature that we are aware of (see table in supplementary material). The data is presented as SMILES …
Number of citations: 72 pubs.acs.org
G Guella, D Ascenzi, P Franceschi… - … in Mass Spectrometry …, 2007 - Wiley Online Library
The role of organic impurities in the methanol‐to‐olefin (MTO) industrial process catalyzed by zeolites is the subject of ongoing debate. We have found that methanol (HPLC and RPE …
K Kudo, Y Hashimoto, M Sukegawa… - The Journal of …, 1993 - ACS Publications
In the presence of a Lewis acid, a-sulfenyl acetals 1 reacted with various silylated carbon nucleophiles 2 to give anti adducts (anti-3) with high diastereoselectivity. The stereochemistry …
Number of citations: 27 pubs.acs.org
E Wenkert, RA Mueller, EJ Reardon Jr… - Journal of the …, 1970 - ACS Publications
A design of terpene synthesis based on the acid-induced transformations of cyclopropyl ethers and ß-methoxycyclopropylcarbinols into quaternary-methyl and-vinyl carbonyl …
Number of citations: 129 pubs.acs.org
GL Coyne - 2016 - cdr.lib.unc.edu
Various efforts have been made to synthesize derivatives of pironetin. The first part of the work I have completed is the synthesis of an analogue of pironetin whose chain is truncated so …
Number of citations: 2 cdr.lib.unc.edu
SL Forbes, LT Rust, K Trebilcock, KA Perrault… - … Science, Medicine, and …, 2014 - Springer
Cadaver-detection dogs are used by the police to locate missing persons, victims of homicide, and human remains following mass disasters. Training is conducted using a variety of …
Number of citations: 57 link.springer.com
S Gao, J Wang, L Cheng, Y Fan, W Qin… - International Journal of …, 2022 - hindawi.com
In this study, the effects of different processing techniques on the chemical components of Raphani Semen (RS) were evaluated. An established high-performance liquid …
Number of citations: 5 www.hindawi.com
A Entrena, J Campos, JA Gómez… - The Journal of …, 1997 - ACS Publications
The chair and twist-chair conformations of seven-membered rings are classified as a function of the signs of their endocyclic torsion angles. The conformational analysis (MM3) of the …
Number of citations: 47 pubs.acs.org

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